(S)-N-Boc-3-methylmorpholine
Overview
Description
(S)-N-Boc-3-methylmorpholine is a chiral compound that belongs to the class of morpholine derivatives. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom and a methyl group at the 3-position of the morpholine ring. This compound is widely used in organic synthesis, particularly in the preparation of pharmaceuticals and fine chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-Boc-3-methylmorpholine typically involves the following steps:
Starting Material: The synthesis begins with commercially available (S)-3-methylmorpholine.
Protection of the Nitrogen Atom: The nitrogen atom is protected by reacting (S)-3-methylmorpholine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Purification: The resulting this compound is purified by standard techniques such as column chromatography or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of (S)-3-methylmorpholine are reacted with di-tert-butyl dicarbonate in the presence of a base.
Optimization: Reaction conditions are optimized to maximize yield and purity, often involving automated systems for precise control of temperature, solvent, and reagent addition.
Purification and Quality Control: The product is purified using industrial-scale chromatography or crystallization, followed by rigorous quality control to ensure consistency and purity.
Chemical Reactions Analysis
Types of Reactions
(S)-N-Boc-3-methylmorpholine undergoes various chemical reactions, including:
Substitution Reactions: The Boc-protected nitrogen can participate in nucleophilic substitution reactions, where the Boc group is replaced by other functional groups.
Deprotection Reactions: The Boc group can be removed under acidic conditions, typically using trifluoroacetic acid, to yield the free amine.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Substitution Reactions: Reagents such as alkyl halides or acyl chlorides are used in the presence of a base.
Deprotection Reactions: Trifluoroacetic acid or hydrochloric acid in an organic solvent is commonly used.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride can be employed.
Major Products Formed
Substitution Reactions: Products include various N-substituted morpholine derivatives.
Deprotection Reactions: The major product is (S)-3-methylmorpholine.
Oxidation and Reduction: Products depend on the specific reagents and conditions used.
Scientific Research Applications
(S)-N-Boc-3-methylmorpholine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the preparation of biologically active molecules, such as enzyme inhibitors and receptor ligands.
Medicine: It serves as a building block in the synthesis of drugs, particularly those targeting the central nervous system.
Industry: this compound is used in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of (S)-N-Boc-3-methylmorpholine depends on its specific application. In general, the compound acts as a precursor or intermediate in the synthesis of biologically active molecules. The Boc group provides protection to the nitrogen atom, allowing selective reactions at other sites of the molecule. Upon deprotection, the free amine can interact with molecular targets such as enzymes or receptors, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
®-N-Boc-3-methylmorpholine: The enantiomer of (S)-N-Boc-3-methylmorpholine, differing in the spatial arrangement of atoms.
N-Boc-morpholine: Lacks the methyl group at the 3-position.
N-Boc-4-methylmorpholine: Has a methyl group at the 4-position instead of the 3-position.
Uniqueness
This compound is unique due to its specific stereochemistry and the presence of the Boc protecting group. This combination allows for selective reactions and the synthesis of chiral molecules, which are important in the development of pharmaceuticals with specific biological activities.
Properties
IUPAC Name |
tert-butyl (3S)-3-methylmorpholine-4-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO3/c1-8-7-13-6-5-11(8)9(12)14-10(2,3)4/h8H,5-7H2,1-4H3/t8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSDUBIYDVJGIQH-QMMMGPOBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COCCN1C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1COCCN1C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80672103 | |
Record name | tert-Butyl (3S)-3-methylmorpholine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80672103 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1022094-01-4 | |
Record name | 1,1-Dimethylethyl (3S)-3-methyl-4-morpholinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1022094-01-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl (3S)-3-methylmorpholine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80672103 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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